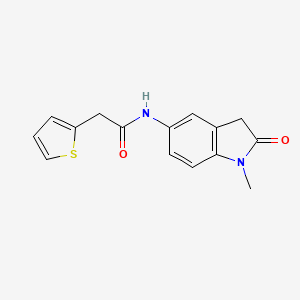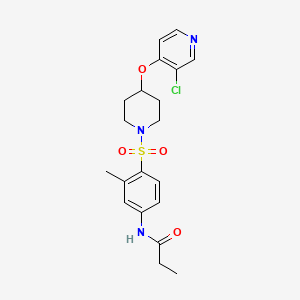
N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide" is a complex organic molecule with significant importance in various fields of scientific research. This compound is notable for its unique chemical structure, which combines multiple functional groups, making it a subject of interest in medicinal chemistry, pharmaceutical development, and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of "N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide" typically involves several steps, beginning with the preparation of the core structures followed by functionalization and final coupling reactions. Key steps may include:
Synthesis of 3-chloropyridin-4-yl precursor: This step often involves chlorination of a pyridine derivative using reagents such as thionyl chloride under controlled temperature conditions.
Formation of piperidin-1-yl intermediate: This intermediate can be synthesized via the nucleophilic substitution of piperidine onto the chloropyridine precursor, usually in the presence of a base like potassium carbonate.
Sulfonylation Reaction: Sulfonylation is performed using reagents such as sulfonyl chlorides in the presence of a base to introduce the sulfonyl group to the piperidin-1-yl moiety.
Final Coupling Step: The final step typically involves coupling the sulfonylated intermediate with 4-((3-chloropyridin-4-yl)oxy)-3-methylphenyl)propionamide under conditions that promote amide bond formation.
Industrial Production Methods: Industrial production of "this compound" would likely involve optimization of the aforementioned synthetic steps to improve yield, reduce production costs, and ensure scalability. Key strategies may include using continuous flow reactors, automation of reaction steps, and implementing robust purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: The compound may undergo oxidation reactions at the piperidine ring or the sulfonyl group.
Reduction: Reduction reactions might target the nitro or ketone groups if present in any derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic rings.
Common Reagents and Conditions Used:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogenation using palladium catalysts or reduction with sodium borohydride.
Substitution: Halogenated reagents or nucleophiles such as sodium methoxide, often under solvent-free or solvent-based conditions.
Major Products Formed from these Reactions: The major products from these reactions typically retain the core structure but with modifications at specific functional groups, leading to derivatives that may have altered physicochemical or biological properties.
科学研究应用
Chemistry: In chemistry, this compound serves as a model for studying the effects of substituents on aromatic rings and their influence on reaction mechanisms and outcomes.
Biology: In biological research, derivatives of this compound are studied for their interactions with various biomolecules, including proteins and nucleic acids, providing insights into binding affinities and molecular recognition.
Medicine: Pharmaceutical research explores its potential as a lead compound for developing drugs targeting specific enzymes or receptors, given its unique structural features that allow for high specificity.
Industry: In the industrial sector, it is investigated for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce multiple functional groups into complex architectures.
作用机制
Comparison with Other Similar Compounds: Compared to other compounds with similar functionalities, "N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide" stands out due to its balanced combination of lipophilicity and hydrophilicity, which enhances its bioavailability and interaction with biomolecules.
相似化合物的比较
"N-(4-(2-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide"
"N-(4-(4-(2-fluoropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide"
"N-(4-(4-(3-methylpyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide"
These similar compounds share the core structural elements but differ in the specific substituents on the pyridine ring, which can significantly impact their chemical and biological properties.
属性
IUPAC Name |
N-[4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-3-20(25)23-15-4-5-19(14(2)12-15)29(26,27)24-10-7-16(8-11-24)28-18-6-9-22-13-17(18)21/h4-6,9,12-13,16H,3,7-8,10-11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOJWYOPXYVTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide](/img/structure/B2873046.png)
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2873048.png)
![N-[(3-chlorophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2873050.png)
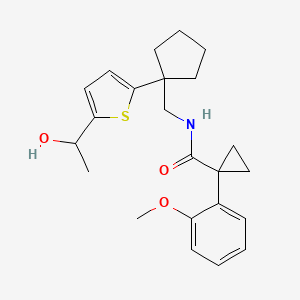
![N-(5-{[2-(morpholinocarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B2873053.png)

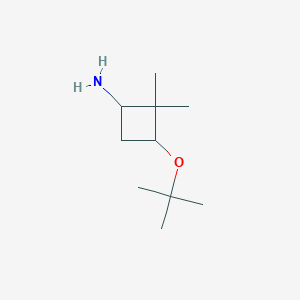
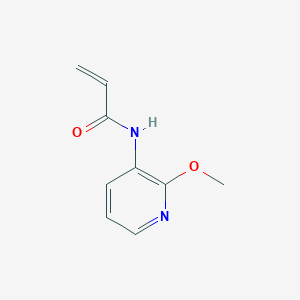
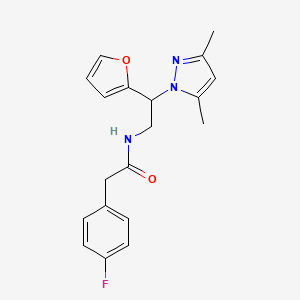
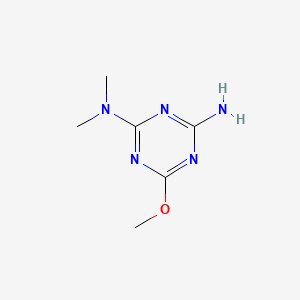
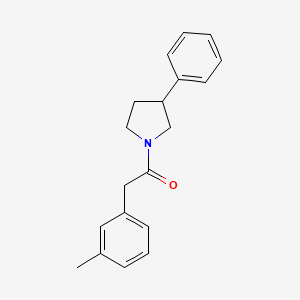
![3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2873064.png)
![N-(2-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2873067.png)
